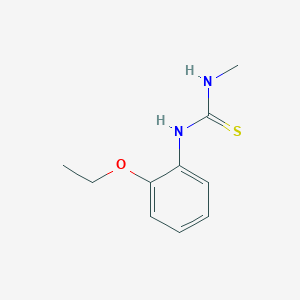

N-(2-ethoxyphenyl)-N'-methylthiourea

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-N'-methylthiourea is a compound of interest due to its potential applications in various fields of chemistry and materials science. The compound's synthesis, structure, and properties have been explored to understand its reactivity and potential utility further.

Synthesis Analysis

The synthesis of this compound and related compounds involves specific reactions that ensure the formation of the thiourea functional group. A common approach includes the reaction of ethoxycarbonyl isothiocyanate with primary aromatic amines, resulting in acylthiourea derivatives with antimicrobial properties (Limban et al., 2011).

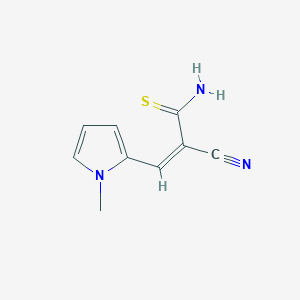

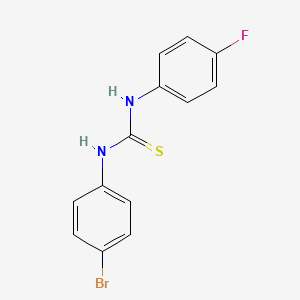

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been characterized using various spectroscopic methods and X-ray crystallography. These compounds often crystallize as planar molecules and exhibit intramolecular hydrogen bonds that stabilize the structure and influence their chemical reactivity (Su et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to the active thiourea group. The reactivity can be influenced by substituents on the phenyl group, affecting antimicrobial activity against different bacterial and fungal strains. The specific substituents can enhance or reduce the compound's reactivity towards certain microorganisms (Limban et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding the compound's behavior in different environments. These properties are characterized during the synthesis process and contribute to the compound's application potential (Limban et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by structural features such as the presence of intramolecular hydrogen bonds and the electronic effects of substituents. Studies have shown that these compounds can form supramolecular structures based on intermolecular hydrogen bonding, affecting their chemical properties and potential applications (Lin et al., 2007).

Applications De Recherche Scientifique

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, have been developed for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease. These developments are crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2008).

Human Urinary Carcinogen Metabolites

The study of human urinary carcinogen metabolites provides significant insights into the effects of tobacco and cancer. This research outlines methods for measuring carcinogen metabolites in urine, which are critical for understanding carcinogen dose, exposure, and metabolism in humans. Such studies are vital for evaluating the risks associated with tobacco products and environmental tobacco smoke (Hecht, 2002).

Analytical Methods for Antioxidant Activity

The critical evaluation of tests used to determine antioxidant activity showcases the importance of antioxidants in various fields. This review compares methods such as ORAC, HORAC, and DPPH, providing insights into their mechanisms, applicability, and advantages/disadvantages. Understanding these methods is crucial for antioxidant analysis in complex samples, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Fate of Alkylphenols

Research on alkylphenol ethoxylates (APEs) and their degradation into alkylphenols like nonylphenol (NP) and octylphenol (OP) illuminates the concern regarding their ability to mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. This work is significant for understanding the environmental impact and health risks of commonly used surfactants (Ying, Williams, & Kookana, 2002).

Use of 1-Methylcyclopropene on Fruits and Vegetables

The application of 1-methylcyclopropene (1-MCP) to fruits and vegetables to inhibit ethylene perception and its effects on ripening and senescence is a notable advancement in agricultural biotechnology. This research aids in improving the maintenance of product quality post-harvest (Watkins, 2006).

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-3-13-9-7-5-4-6-8(9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPULGITWWYJMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289796 | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82745-07-1 | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82745-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)